molecular formula C11H16N6 B13191485 1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine

1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine

Cat. No.: B13191485
M. Wt: 232.29 g/mol
InChI Key: YCUGOSWTGABNMN-UHFFFAOYSA-N
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Description

1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structure, which combines a pyrazolo[3,4-d]pyrimidine core with a piperazine moiety. The presence of these functional groups imparts the compound with a range of biological activities, making it a valuable candidate for drug development and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the intramolecular cyclization of N-(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide in ethanol in the presence of piperidine . This reaction yields the desired pyrazolo[3,4-d]pyrimidine core, which can then be further functionalized to introduce the piperazine moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the pyrazolo[3,4-d]pyrimidine core.

Scientific Research Applications

1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine involves its interaction with specific molecular targets. For example, the compound has been shown to inhibit CDK2/cyclin A2, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine is unique due to its specific combination of functional groups, which imparts a distinct set of biological activities. Its ability to inhibit CDK2/cyclin A2 with high potency sets it apart from other similar compounds, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C11H16N6

Molecular Weight

232.29 g/mol

IUPAC Name

1,6-dimethyl-4-piperazin-1-ylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C11H16N6/c1-8-14-10-9(7-13-16(10)2)11(15-8)17-5-3-12-4-6-17/h7,12H,3-6H2,1-2H3

InChI Key

YCUGOSWTGABNMN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N3CCNCC3

Origin of Product

United States

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